molecular formula C20H20ClN3O2S B2497132 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 897488-81-2

7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2497132
CAS No.: 897488-81-2
M. Wt: 401.91
InChI Key: HZZFYYWGYGESIS-UHFFFAOYSA-N
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Description

7-Chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules featuring a benzothiazole core linked to a substituted piperazine, a structural motif known to exhibit potent biological activity. Compounds with this core structure have been identified as novel, selective inhibitors of Histone Deacetylase-6 (HDAC6), an enzyme that is a promising target for cancer therapy . The inhibition of HDAC6 plays a key role in cellular processes such as cell cycle progression and apoptosis, and selective HDAC6 inhibitors have demonstrated antiproliferative activity against cancer cell lines while showing selectivity over patient-matched normal cells, suggesting a potential for a favorable therapeutic index . Researchers can utilize this compound as a key intermediate or tool compound in the exploration of epigenetic therapies, the development of selective HDAC inhibitors, and the investigation of novel mechanisms for arresting cancer cell growth. It is strictly for use in laboratory research.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-7-8-15(21)18-17(13)22-20(27-18)24-11-9-23(10-12-24)19(25)14-5-3-4-6-16(14)26-2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFYYWGYGESIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 7-chloro-4-methyl-1,3-benzothiazole with 4-(2-methoxybenzoyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and ultrasound irradiation, can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

Table 1: Key Structural Differences and Properties
Compound Name & CAS Molecular Formula Substituents Key Features Reference
Target Compound (897488-03-8) C₂₀H₂₀ClN₃O₂S - 7-Cl, 4-CH₃ on benzothiazole
- Piperazine with 2-methoxybenzoyl
Balanced lipophilicity; potential CNS activity due to piperazine flexibility
7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (941870-02-6) C₁₂H₁₄ClN₃OS - 7-Cl, 4-OCH₃ on benzothiazole
- Unsubstituted piperazine
Methoxy at 4-position increases polarity; reduced steric hindrance
7-Chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole (G856-9653) C₂₁H₂₂ClN₃O₃S₂ - 7-Cl, 4-CH₃ on benzothiazole
- Piperazine with 3-ethanesulfonylbenzoyl
Electron-withdrawing sulfonyl group enhances reactivity; potential for kinase inhibition
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (Not specified) C₁₄H₁₀ClNOS - 5-Cl on benzothiazole
- 4-Methoxyphenyl at 2-position
Simpler structure; lacks piperazine, limiting solubility and target versatility
Imidazo[2,1-b][1,3]benzothiazole derivative (V020-3002) C₂₅H₂₄ClN₅OS - Fused imidazo-benzothiazole core
- Piperazine linked via methyl group
Rigid fused-ring system; potential for DNA intercalation or topoisomerase inhibition

Pharmacological and Physicochemical Comparisons

Piperazine Modifications
  • Target Compound vs.
  • Target Compound vs. 941870-02-6 : The absence of a substituted benzoyl group in 941870-02-6 reduces steric hindrance but may limit receptor selectivity compared to the target compound .
Benzothiazole Core Modifications
  • Chlorine Position : The 7-Cl substituent in the target compound vs. 5-Cl in ’s analog affects electron distribution. 7-Cl may improve binding to hydrophobic pockets in receptors like 5-HT₁A or GABAₐ .
  • Methoxy vs.

Biological Activity

7-Chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : 351.85 g/mol

The structure features a benzothiazole ring system, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of 7-Chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves several key steps:

  • Formation of the Benzothiazole Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : The introduction of the piperazine moiety is crucial for enhancing the compound's biological activity.
  • Benzoylation : The final step involves the attachment of the 2-methoxybenzoyl group, which significantly contributes to the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds related to benzothiazoles exhibit potent anticancer activities. For instance, derivatives similar to 7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results indicate that the compound possesses broad-spectrum anticancer activity, significantly outperforming many existing treatments .

The mechanism by which this compound exerts its anticancer effects may involve several pathways:

  • Induction of Apoptosis : Studies indicate that treatment with benzothiazole derivatives leads to increased apoptosis in cancer cells. For example, compound 7e has been shown to induce apoptosis in HepG2 cells in a concentration-dependent manner .
  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates in targeted cancer cell lines.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell survival and proliferation by binding to their active sites.

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • A study examining the effects of various benzothiazole compounds found that those with piperazine substitutions had enhanced anticancer properties compared to their non-substituted counterparts.
  • Clinical trials have indicated that similar compounds can be effective in treating resistant cancer types, showcasing their potential as novel therapeutic agents.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF or THF↑ Solubility
Temperature25°C (room temperature)↑ Kinetics
Catalyst Loading10 mol% CuSO₄·5H₂O↑ Regioselectivity

Basic: How can the functional groups in this compound be characterized spectroscopically?

Methodological Answer:

  • NMR :
    • ¹H NMR : The methoxy group (2-OCH₃) appears as a singlet at δ 3.8–3.9 ppm. The piperazine ring protons resonate as multiplets at δ 2.5–3.5 ppm .
    • ¹³C NMR : The benzothiazole carbonyl (C=O) is observed at δ 165–170 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (670–750 cm⁻¹) confirm key functional groups .
  • LC-MS : Use ESI-MS in positive ion mode; the molecular ion peak [M+H]⁺ should match the theoretical mass (e.g., ~428.3 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of analogs?

Methodological Answer:

  • Substitution Patterns : Modify the 2-methoxybenzoyl group (e.g., replace methoxy with fluorine or bromine) to assess electronic effects on target binding .
  • Piperazine Ring Modifications : Introduce methyl or fluorine substituents to evaluate steric and pharmacokinetic impacts .
  • Biological Assays : Test analogs against relevant targets (e.g., 5-HT₁A receptors) using radioligand binding assays with [³H]WAY-100635 .

Q. Table 2: SAR Trends for Analogs

ModificationBiological Activity (IC₅₀)Key Finding
2-Methoxy → 2-Fluoro15 nM (vs. 25 nM parent)↑ Affinity for 5-HT₁A
Piperazine → Homopiperazine42 nM↓ Solubility, ↑ LogP

Advanced: What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate Form I (needles) and Form II (prisms). Characterize via PXRD and DSC (Form I: mp 141–143°C; Form II: mp 135–137°C) .
  • Data Reconciliation : Compare unit cell parameters (e.g., via single-crystal X-ray diffraction) to resolve discrepancies. For example, Form I may exhibit a monoclinic system (space group P2₁/c), while Form II is triclinic (P-1) .

Advanced: How can radiofluorination ([¹⁸F]) be applied to study this compound’s pharmacokinetics in vivo?

Methodological Answer:

  • Radiosynthesis : Use a one-pot method with [¹⁸F]fluoride, kryptofix K222, and a tosyl precursor in DMSO at 100°C for 10 minutes. Purify via semi-preparative HPLC (C18 column, acetonitrile/water) to achieve >95% radiochemical purity .
  • PET Imaging : Administer [¹⁸F]FECUMI-101 (specific activity: 92.5 GBq/μmol) to non-human primates. Acquire dynamic PET scans over 90 minutes to quantify brain penetration and receptor occupancy .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

  • Major Impurities :
    • Unreacted 2-methoxybenzoyl chloride : Detect via HPLC (retention time ~4.2 min) and remove by aqueous NaHCO₃ washes .
    • Piperazine dimer : Suppress by using excess benzothiazole amine (1.5 eq.) and rigorous nitrogen purging to prevent oxidation .
  • Purification : Use reverse-phase flash chromatography (C18, methanol/water gradient) for final polishing .

Advanced: How do computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Workflow :
    • Prepare the protein (e.g., 5-HT₁A receptor PDB: 7EKG) using AutoDock Tools.
    • Optimize ligand geometry with Gaussian09 (B3LYP/6-31G*).
    • Run docking simulations (AutoDock Vina) with a grid box centered on the binding pocket .
  • Key Interactions : The methoxy group forms hydrogen bonds with Ser394, while the benzothiazole nitrogen interacts with Tyr390 via π-π stacking .

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